3-Amino-3-(4-isobutoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-isobutoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of an amino group, a propanoic acid moiety, and a phenyl ring substituted with an isobutoxy group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Amino-3-(4-isobutoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-isobutoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Amino-3-(4-isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
3-Amino-3-(4-isobutoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of neurotransmitter systems, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-isobutoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-Amino-3-(4-isobutoxyphenyl)propanoic acid include:
3-Amino-3-(4-isopropylphenyl)propanoic acid: This compound has a similar structure but with an isopropyl group instead of an isobutoxy group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group on the phenyl ring, which significantly alters its reactivity and solubility.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical properties and biological activities.
Biological Activity
3-Amino-3-(4-isobutoxyphenyl)propanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a propanoic acid backbone, and an isobutoxyphenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting their function and leading to downstream effects in cellular pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including:
- A549 (non-small cell lung cancer) : The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.
- T47D (breast cancer) : Similar cytotoxicity was observed, suggesting its potential as a therapeutic agent against breast cancer .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. This includes activity against drug-resistant strains, indicating potential for development as an antimicrobial agent .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's effects on A549 cells, revealing a reduction in cell viability by over 50% at specific concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways .
- Animal Models : In vivo studies have suggested that the compound reduces tumor growth in mouse models of cancer when administered at therapeutic doses. The results indicate a significant reduction in tumor size compared to controls .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXKCNIGZXWFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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